molecular formula C6H10N2O3S B2536698 hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione CAS No. 2126159-55-3

hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione

Cat. No.: B2536698
CAS No.: 2126159-55-3
M. Wt: 190.22
InChI Key: SAYVCEUCEBCGGG-UHFFFAOYSA-N
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Description

Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a complex, synthetically derived heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. This specialty chemical features a unique fused-ring system incorporating sulfur and nitrogen, making it a valuable scaffold for drug discovery and development. Compounds with similar pyrrolo-fused heterocyclic structures have been investigated as potent and selective agonists for serotonin receptors, indicating potential applications in central nervous system (CNS) targeting therapeutics . Furthermore, related complex heterocycles are known to act on specific protein targets, such as the glutamate receptor 2 in humans, highlighting the relevance of this structural class in neuroscience and pharmacology . Researchers utilize this compound primarily as a key intermediate or a core building block in the synthesis of more complex molecules. Its intricate architecture allows for further functionalization, enabling the exploration of structure-activity relationships. It is supplied exclusively for research and development purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2,2-dioxo-6,7,8,8a-tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c9-6-7-12(10,11)4-5-2-1-3-8(5)6/h5H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYVCEUCEBCGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)NC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Applications

1.1 Antitumor Activity

Research has indicated that derivatives of thiadiazine compounds exhibit significant antitumor properties. For instance, studies have shown that certain thiadiazine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. The structural modifications in these compounds can enhance their biological activity against various cancer cell lines, including HCT-116 and MCF-7 .

Case Study: Synthesis of Thiadiazine Derivatives

  • A series of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine derivatives were synthesized and evaluated for their anticancer activity. These compounds demonstrated moderate cytotoxic effects against human cancer cell lines and were characterized using NMR and mass spectrometry techniques .

1.2 Antiviral Properties

Recent investigations into thiadiazine derivatives also suggest promising antiviral activity. Certain compounds have been synthesized to target viral mechanisms effectively. The structural variations in these compounds have been shown to modulate their biological properties towards antiviral efficacy .

Material Science Applications

3.1 Polymer Chemistry

The unique structural features of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione make it a candidate for use in polymer chemistry. Its ability to form cross-linked structures can be utilized in developing new materials with enhanced thermal and mechanical properties.

Case Study: Development of Cross-linked Polymers

  • Research has demonstrated the potential of using thiadiazine-based monomers in creating cross-linked polymer networks that exhibit improved stability and resistance to solvents and heat. These materials could find applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares hexahydro-1H-2λ⁶-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione with three classes of analogs: 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazines , and benzopyrrolo-thiadiazine dioxides . Key differences in synthesis, stability, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents/Modifications Bioactivity Stability
Target Compound Hexahydro-pyrrolo[1,2-d]thiadiazine trione Sλ⁶, three keto groups (2,2,4-trione) Limited direct data; inferred CNS/anticancer potential from analogs High steric/electronic stabilization due to trione groups
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines Fused triazole-thiadiazine Variable substituents at C3/C6 Antimicrobial, antitumor pH-sensitive; prone to hydrolysis at acidic conditions
3-Heteroaryl-2H-pyrido[4,3-e]thiadiazines Pyridine-fused thiadiazine Heteroaryl groups (e.g., furan, thiophene) Antitubercular, renal/non-small lung cancer cell inhibition (IC₅₀: 1–10 µM) Moderate stability; susceptible to metabolic oxidation
Benzo[e]pyrrolo[2,1-c]thiadiazine dioxides Benzene-fused pyrrolo-thiadiazine with two SO₂ groups Chloro, furan substituents AMPA receptor modulation, cognitive enhancement (oral ED₅₀: 0.1 mg/kg) Exceptional configurational stability (no hydrolysis/racemization at pH 7.4)

Stability and Pharmacokinetics

The target compound’s trione groups likely enhance rigidity and resistance to hydrolysis compared to mono- or dioxo-thiadiazines. For example:

  • 1,2,4-Triazolo-thiadiazines : Rapid hydrolysis occurs at pH < 4, limiting oral bioavailability .

Biological Activity

Hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, cytotoxicity, and other biological properties based on diverse research findings.

Chemical Structure

The compound's IUPAC name is tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide. The molecular formula is C6H10N2O3SC_6H_{10}N_2O_3S with a molecular weight of approximately 174.22 g/mol. Its structural features contribute to its biological reactivity and interaction with biological targets.

Synthesis

The synthesis of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of thioketones with hydrazines followed by cyclization processes involving various reagents to yield the desired heterocycles .

Cytotoxicity

A significant area of research focuses on the cytotoxic effects of this compound and its derivatives. In studies evaluating cytotoxic activity against cancer cell lines such as HeLa and MCF-7, certain derivatives exhibited promising results. For example:

CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

The presence of specific substituents in the structure enhances lipophilicity and interaction with cellular targets, thereby increasing cytotoxic activity .

Antimicrobial Activity

Research also indicates that derivatives of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine exhibit antimicrobial properties. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods .

Antioxidant Properties

In addition to cytotoxic and antimicrobial activities, some studies have investigated the antioxidant potential of these compounds. Using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), certain derivatives demonstrated antioxidant capabilities comparable to traditional antioxidants .

Case Studies

Several case studies have highlighted the efficacy of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives in various therapeutic areas:

  • Anticancer Studies : A study synthesized multiple derivatives and assessed their cytotoxicity against different cancer cell lines. The findings suggested that modifications in the thiadiazole ring significantly influenced biological activity.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized pyrroloimidazole derivatives that share structural similarities with hexahydro compounds. The results illustrated effective bacteriostatic properties .

Q & A

Basic: What are the primary synthetic strategies for constructing the hexahydro-1H-2λ⁶-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione core structure?

The core structure is typically synthesized via cyclization or cyclocondensation reactions. Key methods include:

  • Acid-catalyzed cyclization : Reacting 2-hydrazinyl-6H-1,3,4-thiadiazine derivatives with orthoesters to annulate the triazole ring .
  • Cyclocondensation : Utilizing 4-amino-3-mercaptotriazoles with bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) under heteropolyacid catalysis .
  • One-pot multicomponent synthesis : Combining triazole precursors with aldehydes and ethyl chloroacetate in acetic acid, enabling rapid scaffold assembly .

Advanced: How can researchers assess the configurational stability of derivatives under physiological conditions?

Configurational stability is evaluated using:

  • Dynamic chromatography : Employing chiral stationary phases (e.g., Chiralcel OD-R) to monitor enantiomerization via peak plateauing in aqueous mobile phases at varying pH and temperatures .
  • Stopped-flow bidimensional recycling HPLC (sf-BD-rHPLC) : Using immobilized artificial membrane (IAM) columns as reactors to detect racemization/hydrolysis products at pH 2.2–7.4 and 37.5°C .
  • Temperature-controlled NMR : Tracking stereochemical integrity in deuterated solvents over time .

Basic: Which spectroscopic techniques are critical for characterizing novel derivatives?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for fused ring systems .
  • GC-MS and IR : Validating molecular weight and functional groups (e.g., sulfone, carbonyl) .
  • X-ray crystallography : Resolving ambiguous stereochemical assignments in crystalline derivatives .

Advanced: What methodologies resolve contradictions in pharmacokinetic profiles of structurally similar thiadiazine triones?

Contradictions are addressed via:

  • Comparative microdialysis : Measuring blood-brain barrier penetration and neurotransmitter modulation (e.g., acetylcholine/serotonin) in animal models .
  • In vitro hepatic metabolism assays : Using CYP450 isoforms to identify labile metabolites and quantify stability .
  • Pharmacokinetic modeling : Correlating substituent effects (e.g., cyclopropyl vs. ethyl groups) with bioavailability and half-life .

Basic: How can in vitro cytotoxicity assays be designed to evaluate safety profiles?

Key steps include:

  • Dose-ranging studies : Testing at 20–80 mg/kg in guinea pigs to identify non-specific organ stress (e.g., endothelial dysfunction) via histopathology .
  • Cell viability assays : Using MTT/WST-1 on hepatic (HepG2) and renal (HEK293) cell lines to establish IC₅₀ values .
  • Apoptosis markers : Quantifying caspase-3/7 activation in treated vs. control cells .

Advanced: What computational approaches predict binding affinity to neurological targets like AMPA receptors?

Approaches include:

  • Molecular docking : Simulating interactions with GluA2 ligand-binding domains using AutoDock Vina .
  • Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
  • Free-energy perturbation (FEP) : Calculating ΔΔG values for substituent modifications (e.g., halogenation) .

Basic: What are key considerations for designing analogues to enhance solubility without compromising bioactivity?

Strategies include:

  • Polar substituents : Introducing hydroxyl or methoxy groups at non-critical positions .
  • Prodrug approaches : Masking hydrophobic moieties with ester/amide prodrugs cleaved in vivo .
  • Co-crystallization : Screening with cyclodextrins or PEG-based excipients to improve aqueous solubility .

Advanced: How do structural variations in the thiadiazine ring influence antimicrobial efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Halogenation : 6-Chloro substituents enhance potency against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration .
  • Alkyl chain length : Cyclopropyl groups at position 4 increase metabolic stability compared to ethyl chains .
  • Triazole fusion : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine hybrids show broad-spectrum activity via topoisomerase II inhibition .

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